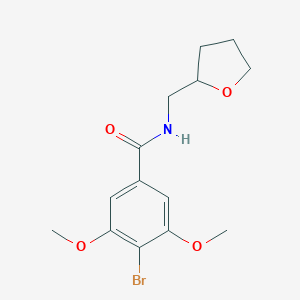
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as 4-Br-Dimethylaminobenzaldehyde, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been proposed to act through various pathways, including inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of neurotransmitter release. The compound has also been reported to interact with several molecular targets, including ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation and pain. The compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high potency and selectivity. The compound has been reported to exhibit activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dose and duration of treatment to minimize adverse effects.
Future Directions
There are several future directions for research on 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide. One of the areas of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its interactions with molecular targets.
Synthesis Methods
The synthesis of 4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with benzoyl chloride to yield the final product. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, it has been shown to have neuroprotective and antioxidant properties.
properties
Product Name |
4-bromo-3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molecular Formula |
C14H18BrNO4 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
4-bromo-3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H18BrNO4/c1-18-11-6-9(7-12(19-2)13(11)15)14(17)16-8-10-4-3-5-20-10/h6-7,10H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
DNAPKMMOQHXKNW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2CCCO2 |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)





![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)




